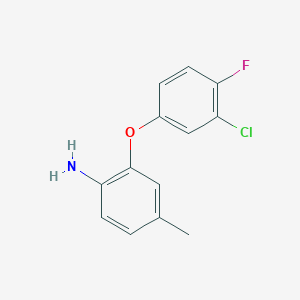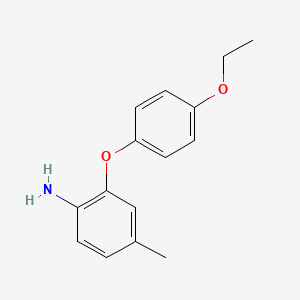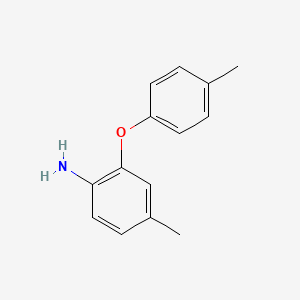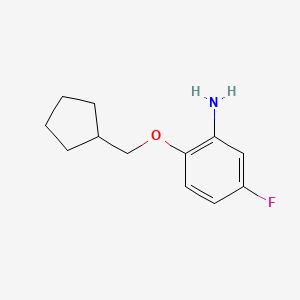
3-Chloro-4-(3-isopropylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(3-isopropylphenoxy)aniline, commonly referred to as 3-CIPA, is an organic compound belonging to the aniline family. It is an important intermediate in the synthesis of many organic compounds and is widely used in the pharmaceutical and agricultural industries. 3-CIPA is a versatile compound due to its wide range of applications, from the synthesis of drugs to the production of pesticides and herbicides.
Wissenschaftliche Forschungsanwendungen
Nephrotoxic Potential and Renal Function Studies
- In Vivo and In Vitro Nephrotoxicity Assessment: Aniline derivatives, including monochlorophenyl derivatives, have been studied for their nephrotoxic potential. These compounds, used in chemical intermediates, were tested on Fischer 344 rats to evaluate renal function and potential nephrotoxicity. Chlorine substitution on the phenyl ring of aniline was found to enhance nephrotoxic potential, with different substitutions producing varying levels of effect (Rankin et al., 1986).
Applications in Polymer Synthesis and Properties
- Synthesis of Polyurethane Cationomers: Aniline groups, such as 3-chloro-4-hydroxyaniline, are integral in synthesizing polyurethane cationomers with specific properties like fluorescence. The study investigated the structure and photochromic mechanism of salicylideneanil units in these polymers (Buruianǎ et al., 2005).
Biotransformation in Carcinogenic Degradation
- Biotransformation of Chemical Carcinogens: The degradation of carcinogenic compounds like 1-(4-chlorophenyl)-3,3-dimethyltriazene results in the formation of modified anilines, including 3-chloro-4-hydroxyaniline. This transformation suggests mechanisms involving intramolecular hydroxylation-induced chlorine migration, important in understanding the catabolic degradation of carcinogens (Kolar & Schlesiger, 1975).
Environmental and Agricultural Applications
- Soil Bacterium Hydrolysis of Herbicides: Enzymes from certain soil bacteria, like Pseudomonas sp., can hydrolyze compounds such as isopropyl N-(3-chlorophenyl) carbamate, releasing 3-chloroaniline. This highlights the role of soil bacteria in the biodegradation of herbicides and similar phenylcarbamate compounds (Kearney & Kaufman, 1965).
Analytical Chemistry and Adsorption Studies
- Adsorption Properties on Halloysite Adsorbents: Chloro derivatives of aniline, including 3-chloroaniline, are key in the production of dyes, pharmaceuticals, and agricultural agents. Studies on their adsorption properties, particularly on halloysite adsorbents, are crucial for environmental applications like wastewater treatment (Słomkiewicz et al., 2017).
Photocatalytic Degradation Studies
- Mineralization in Acidic Solutions by Catalyzed Ozonation: Aniline and chlorophenol derivatives' degradation, including 4-chloroaniline, under catalyzed ozonation conditions, illustrates their potential application in water purification processes. This study sheds light on the mineralization of these compounds in acidic solutions (Sauleda & Brillas, 2001).
Eigenschaften
IUPAC Name |
3-chloro-4-(3-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(2)11-4-3-5-13(8-11)18-15-7-6-12(17)9-14(15)16/h3-10H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHZGIPKROPKAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)











